molecular formula C10H12N2O2 B1612265 2-(3-Nitrophenyl)pyrrolidine CAS No. 852281-23-3

2-(3-Nitrophenyl)pyrrolidine

Cat. No.: B1612265
CAS No.: 852281-23-3
M. Wt: 192.21 g/mol
InChI Key: GWKHUTICOQRERL-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-nitrophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyrrolidine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine. One common method is the reductive amination process, where 3-nitrobenzaldehyde is first reduced to 3-nitrobenzylamine, which then reacts with pyrrolidine under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) are often used to facilitate the reduction steps efficiently.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: Although less common, the compound can be oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

    Reduction: 2-(3-Aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

2-(3-Nitrophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism by which 2-(3-Nitrophenyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring can also enhance the compound’s binding affinity to specific molecular targets, influencing its overall activity.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)pyrrolidine: Similar structure but with the nitro group in the para position, which can lead to different reactivity and biological activity.

    2-(2-Nitrophenyl)pyrrolidine: The ortho position of the nitro group can cause steric hindrance, affecting its chemical behavior.

    3-Nitroaniline: Lacks the pyrrolidine ring but shares the nitro-substituted phenyl group, used in different synthetic applications.

Uniqueness: 2-(3-Nitrophenyl)pyrrolidine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of the pyrrolidine ring and the nitro-substituted phenyl group provides a versatile scaffold for developing new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

2-(3-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKHUTICOQRERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602713
Record name 2-(3-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852281-23-3
Record name 2-(3-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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